3-Hexanone, 5-hydroxy-2,2,5-trimethyl-
Description
The compound 3-Hexanone, 5-hydroxy-2,2,5-trimethyl- is an aliphatic ketone derivative with a hydroxyl group and three methyl substituents at positions 2, 2, and 5 on the hexanone backbone. These compounds are typically used as intermediates in organic synthesis, solvents, or in industrial applications due to their volatility and reactivity .
Properties
CAS No. |
14705-23-8 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
5-hydroxy-2,2,5-trimethylhexan-3-one |
InChI |
InChI=1S/C9H18O2/c1-8(2,3)7(10)6-9(4,5)11/h11H,6H2,1-5H3 |
InChI Key |
KWRSZLJIANZKIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One method for synthesizing 3-Hexanone, 5-hydroxy-2,2,5-trimethyl- involves the reaction of 5-methyl-2-hexanone with sulfuryl chloride to produce 3-chloro-5-methyl-2-hexanone. This intermediate is then converted to 3-acetoxy ketone, which is subsequently hydrolyzed to yield a mixture of 2-hydroxy-5-methyl-3-hexanone and 3-Hexanone, 5-hydroxy-2,2,5-trimethyl- .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Hexanone, 5-hydroxy-2,2,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
3-Hexanone, 5-hydroxy-2,2,5-trimethyl- has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hexanone, 5-hydroxy-2,2,5-trimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological and chemical properties .
Comparison with Similar Compounds
Structural and Functional Differences
- Methyl groups at C2 and C5 introduce steric hindrance, reducing reactivity in nucleophilic reactions compared to less-substituted analogs like 3-hexanone . The nitro group in 3-hexanone, 2,5-dimethyl-4-nitro- (CAS 59906-54-6) significantly alters reactivity, making it suitable for electrophilic substitution reactions .
Toxicity and Exposure Limits
- 3-Hexanone (CAS 589-38-8) has a proposed Acceptable Occupational Exposure Limit (AOEL) of 67 ppm, based on extrapolation from pentanones (e.g., 2-pentanone TLV-TWA: 200 ppm) .
- Hydroxy- and methyl-substituted derivatives (e.g., 5-hydroxy-2-methyl-) may exhibit lower volatility and different toxicity profiles due to increased polarity, though specific data are lacking in the evidence .
Key Research Findings
- Physicochemical Properties: Methyl and hydroxy substituents linearly correlate with boiling point elevation and solubility reduction. For example, 3-hexanone (b.p. ~124°C) vs. 4-hydroxy-2,2,5,5-tetramethyl-3-hexanone (estimated b.p. >180°C) .
- Toxicological Gaps: Limited data exist for hydroxy- and methyl-substituted variants, necessitating further studies to establish exposure guidelines .
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